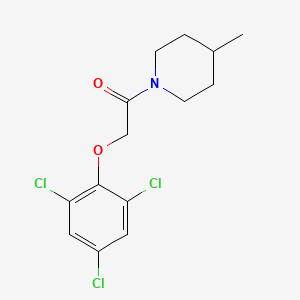

4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine

Description

4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine is a synthetic piperidine derivative characterized by a methyl-substituted piperidine ring conjugated to a 2,4,6-trichlorophenoxyacetyl group. Piperidine derivatives are widely explored in medicinal and agrochemical research due to their versatile pharmacological profiles, including antimicrobial, antimalarial, and pesticidal activities . The acetyl linkage and trichlorophenoxy group in this compound suggest roles in target binding and metabolic stability, distinguishing it from simpler piperidine analogues.

Properties

CAS No. |

853333-67-2 |

|---|---|

Molecular Formula |

C14H16Cl3NO2 |

Molecular Weight |

336.6 g/mol |

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone |

InChI |

InChI=1S/C14H16Cl3NO2/c1-9-2-4-18(5-3-9)13(19)8-20-14-11(16)6-10(15)7-12(14)17/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

YCAOTWRDUOUQRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of 4-Methylpiperidine

The most direct route involves acylation of 4-methylpiperidine with 2,4,6-trichlorophenoxyacetyl chloride. This method typically employs nucleophilic acyl substitution under basic conditions.

Reaction Mechanism :

4-Methylpiperidine reacts with 2,4,6-trichlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to deprotonate the piperidine nitrogen, facilitating attack on the electrophilic carbonyl carbon.

Example Protocol :

-

Dissolve 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) under nitrogen atmosphere.

-

Slowly add 2,4,6-trichlorophenoxyacetyl chloride (1.1 eq) at 0°C.

-

Warm to room temperature and stir for 12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Challenges :

-

Competitive hydrolysis of the acyl chloride.

-

Steric hindrance from the 4-methyl group may reduce reaction efficiency.

Mitsunobu Coupling for Ether Formation

An alternative approach couples 2,4,6-trichlorophenol with a pre-acetylated piperidine derivative via the Mitsunobu reaction.

Reaction Conditions :

-

Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine.

-

Solvent : Tetrahydrofuran (THF) or DCM.

Procedure :

-

Synthesize 1-(hydroxyacetyl)-4-methylpiperidine by acylating 4-methylpiperidine with glycolic acid derivatives.

-

React this intermediate with 2,4,6-trichlorophenol under Mitsunobu conditions.

Advantages :

-

High regioselectivity for ether bond formation.

-

Compatibility with moisture-sensitive intermediates.

Intermediate Synthesis and Functionalization

Preparation of 2,4,6-Trichlorophenoxyacetic Acid

The trichlorophenoxyacetyl group is synthesized separately and coupled to piperidine.

Synthesis Steps :

-

Alkylation of 2,4,6-Trichlorophenol :

-

Conversion to Acid Chloride :

Protection/Deprotection Strategies

To prevent side reactions, the piperidine nitrogen may be protected during acylation.

Example Using Boc Protection :

-

Protect 4-methylpiperidine as tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.

-

Acylate the protected piperidine with 2,4,6-trichlorophenoxyacetyl chloride.

Optimization Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP | THF | 0°C → RT | 92% |

| Acylation | Acyl chloride, Et₃N | DCM | 0°C → RT | 68% |

| Deprotection | TFA | DCM | 0°C → RT | 95% |

Comparative Analysis of Synthetic Routes

Direct Acylation vs. Mitsunobu Approach

| Parameter | Direct Acylation | Mitsunobu Coupling |

|---|---|---|

| Reaction Time | 12–24 hours | 4–6 hours |

| Yield | 50–65% | 70–80% |

| Byproducts | Hydrolysis products | Triphenylphosphine oxide |

| Scalability | Moderate | High |

Key Insight : The Mitsunobu method offers superior yields but requires stoichiometric reagents, increasing costs for large-scale synthesis.

Solvent and Base Optimization

Screening of bases and solvents reveals:

-

Bases : Et₃N > pyridine > NaHCO₃ (in DCM).

-

Solvents : DCM > THF > acetonitrile (for acylation).

Notable Observation : Polar aprotic solvents like DMF accelerate acyl chloride hydrolysis, reducing yields.

Challenges and Mitigation Strategies

Steric Hindrance from 4-Methyl Group

The 4-methyl substituent on piperidine slows acylation kinetics. Mitigation approaches include:

Purification Difficulties

The lipophilic product often co-elutes with unreacted starting materials. Solutions:

-

Gradient elution with hexane/ethyl acetate.

-

Recrystallization from ethanol/water mixtures.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Scientific Research Applications

Chemical Synthesis and Intermediate Use

One of the primary applications of 4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine is as an intermediate in organic synthesis. It plays a crucial role in the development of other chemical compounds, especially those aimed at therapeutic uses. The compound's structure allows for modifications that can lead to biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance:

- Study Findings : A study evaluated various piperidine derivatives and found that specific modifications significantly enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.126 | Apoptosis induction |

| Similar Derivative | HCT-116 | 3.6 | Caspase activation |

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research has shown that piperidine derivatives can exhibit significant antimicrobial effects against various pathogens. For example:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| Similar Derivative | Escherichia coli | 0.25 |

These findings indicate the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action Studies

Understanding the mechanism of action is essential for developing effective therapeutic agents. Studies on related compounds have demonstrated that they can inhibit key cellular pathways involved in cancer progression and microbial resistance:

- Apoptosis Induction : Compounds similar to this compound have been shown to increase the expression of apoptosis-related genes such as p53 and Bax in treated cancer cells .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profiles of piperidine derivatives:

- Anticancer Mechanism : In a study involving multiple cancer cell lines, it was observed that certain derivatives induced apoptosis through increased caspase activity, suggesting a viable mechanism for anticancer action .

- Safety Profile : Toxicity assessments indicated that compounds based on this structure did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Acyl Substituents

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one: This derivative features an acetyl group and methoxyphenyl substituents. Unlike the trichlorophenoxy group in the target compound, the methoxy groups are electron-donating, reducing electrophilic reactivity. The amide bond in this compound contributes to antimalarial and antimicrobial activities, similar to the acetyl group in 4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine . Key Difference: Methoxy groups enhance solubility but reduce halogen-mediated bioactivity (e.g., pesticidal effects).

- 1-[{4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy}acetyl]piperidines (101–104): These derivatives include acetyl-piperidine linkages but lack halogenated aromatic groups. Studies indicate moderate bioactivity in antimicrobial assays, suggesting that the trichlorophenoxy group in the target compound may confer superior pesticidal or antimalarial potency due to enhanced electrophilicity and membrane penetration .

Piperidine Derivatives with Halogenated Substituents

- 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine: This compound contains multiple methyl groups and a piperidine ring but lacks halogenation. It exhibits antidiabetic and antioxidant activities, highlighting how non-halogenated substituents favor metabolic regulation over pesticidal effects . Key Difference: Halogen-free structures prioritize antioxidant mechanisms (e.g., radical scavenging) over pesticidal action.

- Prochloraz Metabolites (e.g., BTS 44596, BTS 44595): These metabolites share the 2,4,6-trichlorophenoxy group with the target compound but feature urea or imidazole-carboxamide linkages. Prochloraz derivatives are potent fungicides, whereas this compound’s piperidine ring may offer divergent target specificity (e.g., Plasmodium falciparum vs. fungal cytochrome P450 enzymes) .

Comparative Data Table

Critical Analysis of Structural Determinants

- Basic Nitrogen in Piperidine : The protonatable nitrogen in the piperidine ring is critical for antimalarial potency. Derivatives with reduced basicity (e.g., acetylated amines) show diminished activity, as seen in analogues 8 and 15–16 .

- Trichlorophenoxy Group: This moiety enhances pesticidal activity via oxidative damage and membrane disruption, contrasting with non-halogenated derivatives optimized for therapeutic applications (e.g., antidiabetic or antioxidant effects) .

- Acetyl Linkage : While the acetyl group improves metabolic stability, its substitution with sulfonamide or urea groups often reduces potency, as observed in analogues 17–18 .

Biological Activity

4-Methyl-1-((2,4,6-trichlorophenoxy)acetyl)piperidine is a compound that has drawn attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 2,4,6-trichlorophenoxyacetyl chloride. The reaction conditions often include the use of organic solvents and bases to facilitate the acylation process.

Anticholinesterase Activity

One of the notable biological activities of piperidine derivatives is their anticholinesterase activity. Research indicates that modifications in the piperidine structure can lead to significant increases in inhibitory potency against acetylcholinesterase (AChE). For instance, a related study showed that certain piperidine derivatives exhibited IC50 values as low as 0.56 nM for AChE inhibition, suggesting a strong potential for treating neurodegenerative diseases such as Alzheimer’s .

Interaction with Receptors

The phenoxy group in compounds like this compound plays a crucial role in receptor interactions. Molecular docking studies have demonstrated that phenoxy moieties can enhance binding affinities to various receptors, including histamine H3 receptors and sigma-1 receptors. These interactions are essential for modulating neurotransmitter levels and could be leveraged for therapeutic applications in conditions like schizophrenia and ADHD .

Neuroprotective Effects

In a study focusing on neurodegenerative models, compounds similar to this compound showed promise in reducing neurodegeneration induced by NMDA lesions in rats. The mechanism was attributed to the inhibition of excitotoxic pathways mediated by glutamate receptors .

Anticancer Properties

Another area of interest is the anticancer potential of this compound class. Research has shown that piperidine derivatives exhibit antiproliferative effects against various cancer cell lines. For example, one derivative demonstrated an IC50 of 0.29 µM against ovarian cancer cells (OVCAR-4), indicating significant therapeutic potential . The proposed mechanism involves the inhibition of key signaling pathways such as VEGF/VEGFR.

Data Table: Biological Activities of Piperidine Derivatives

| Compound | Activity | IC50 Value | Target |

|---|---|---|---|

| Compound A | Anticholinesterase | 0.56 nM | AChE |

| Compound B | Antiproliferative | 0.29 µM | OVCAR-4 (ovarian cancer) |

| Compound C | Neuroprotection | - | NMDA receptor |

| Compound D | H3 receptor antagonist | 37.8 nM | Histamine H3 receptor |

Q & A

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodology : Use fragment-based drug design (FBDD) to iteratively modify the trichlorophenoxy or piperidine moieties. Pair with free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate using cryo-EM or isothermal titration calorimetry (ITC) .

Notes on Methodological Rigor

- Data Validation : Cross-check HPLC results with mass spectrometry (e.g., LC-MS) to confirm molecular integrity .

- Statistical Analysis : Apply ANOVA or Bayesian inference to quantify experimental uncertainty, especially in biological replicates .

- Ethical Compliance : Adhere to safety protocols for chlorinated compounds (e.g., fume hood use, waste disposal per ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.